1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17262606
Molecular Formula: C14H19N3
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N3 |
|---|---|
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | 2,4-dimethyl-5-phenyl-N-propylpyrazol-3-amine |
| Standard InChI | InChI=1S/C14H19N3/c1-4-10-15-14-11(2)13(16-17(14)3)12-8-6-5-7-9-12/h5-9,15H,4,10H2,1-3H3 |
| Standard InChI Key | JQPMWGGFQZDWKE-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC1=C(C(=NN1C)C2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine features a pyrazole ring substituted with methyl groups at positions 1 and 4, a phenyl group at position 3, and a propylamine group at position 5. Its IUPAC name, 2,4-dimethyl-5-phenyl-N-propylpyrazol-3-amine, reflects this substitution pattern. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃ |
| Molecular Weight | 229.32 g/mol |
| CAS Number | 790181-09-8 |
| Standard InChI | InChI=1S/C14H19N3/c1-4... |
The compound’s structure enables interactions such as hydrogen bonding (via the amine group) and π-stacking (via the phenyl ring), which are critical for binding biological targets.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine typically involves cyclocondensation reactions to form the pyrazole core, followed by sequential functionalization:
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Pyrazole Ring Formation: Reacting hydrazine derivatives with β-keto esters or diketones under acidic or basic conditions.
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Substituent Introduction:
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Methyl groups are introduced via alkylating agents (e.g., iodomethane).
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The phenyl group is attached through Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
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The propylamine side chain is incorporated via nucleophilic substitution or reductive amination.
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Industrial Production
Industrial-scale synthesis prioritizes cost efficiency and yield optimization. Continuous flow reactors and catalytic systems (e.g., palladium catalysts for cross-coupling) are employed to enhance reaction control and scalability. Purification often involves column chromatography or recrystallization to achieve >95% purity.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide) but limited solubility in water. Stability studies suggest degradation under strong acidic or alkaline conditions, necessitating storage in inert atmospheres at low temperatures.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N stretch).
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NMR:
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¹H NMR: δ 1.2–1.4 (triplet, propyl CH₃), δ 2.3–2.5 (singlet, pyrazole CH₃), δ 7.2–7.5 (multiplet, phenyl protons).
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¹³C NMR: Peaks corresponding to quaternary carbons in the pyrazole ring (δ 140–150 ppm).
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Applications in Pharmaceutical Development
Drug Intermediate Utility
As a bulk drug intermediate, this compound serves as a precursor for:
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Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Functionalization of the amine group can yield COX-2-selective inhibitors.
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Antimicrobial Agents: Hybridization with quinolone or β-lactam motifs enhances spectrum and potency.
Material Science Applications
The compound’s aromaticity and electron-rich structure make it a candidate for organic semiconductors and coordination polymers in optoelectronics.
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